Cyflufenamid

Vue d'ensemble

Description

Cyflufenamid is a fungicide belonging to the phenyl-acetamide chemical class. It is primarily used to control powdery mildew on various crops, including vegetables, fruits, and ornamental plants . This compound acts as both a protective and curative agent, making it effective in preventing and treating fungal infections .

Applications De Recherche Scientifique

Cyflufenamid is widely used in scientific research due to its fungicidal properties. Some of its applications include:

Chemistry: Used as a model compound to study the mechanisms of fungicidal action and the development of new fungicides.

Biology: Employed in studies on plant-pathogen interactions and the effects of fungicides on plant health.

Medicine: Investigated for its potential use in treating fungal infections in humans and animals.

Industry: Used in agricultural practices to protect crops from fungal diseases, thereby increasing yield and quality

Mécanisme D'action

Target of Action

Cyflufenamid is primarily targeted at fungi, specifically those causing powdery mildew on various crops . It acts as both a protective and curative fungicide . The exact molecular target within the fungi is currently unknown .

Mode of Action

It is suggested that the mechanism is different from that of existing fungicides . It may exhibit inhibitory effects at multiple life-cycle stages of the fungi .

Biochemical Pathways

It is known to inhibit the formation of haustoria, colonies, and spores in the life cycle of pathogens causing powdery mildew . It also affects the elongation of germ tubes after the germination of spores .

Pharmacokinetics

It is known that this compound has a low aqueous solubility and is non-volatile . It may persist in some soil and water systems depending on local conditions . The risk of leaching to groundwater is low .

Result of Action

This compound exhibits excellent control of powdery mildew caused by various pathogens . It shows long residual and vapor phase activity . At the cellular level, this compound induces a reduction in the amount of highly electron-dense material in the vacuoles and immature septa in the fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is formulated as a suspension concentrate, and applied as postemergence broadcast foliar spray using ground or aerial equipment . The this compound label carries enforceable language related to direct application to surface waters, equipment cleaning, and drift . It is moderately toxic to aquatic organisms, but less so to birds and honeybees .

Analyse Biochimique

Biochemical Properties

Cyflufenamid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of powdery mildew fungi by interfering with their cellular processes . This compound interacts with enzymes involved in the synthesis of fungal cell walls, thereby disrupting their formation and leading to the death of the fungal cells . Additionally, this compound exhibits long residual and vapor phase activity, which enhances its effectiveness in controlling fungal infections .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism . In plant cells, this compound inhibits the growth of powdery mildew fungi by interfering with their ability to form haustoria, which are specialized structures used to extract nutrients from host cells . This disruption leads to the death of the fungal cells and prevents the spread of the infection . This compound also affects the expression of genes involved in fungal cell wall synthesis, further inhibiting their growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules within fungal cells. This compound binds to enzymes involved in the synthesis of fungal cell walls, inhibiting their activity and preventing the formation of these essential structures . This inhibition leads to the accumulation of incomplete cell wall components, which ultimately results in the death of the fungal cells . Additionally, this compound may also interfere with other cellular processes, such as protein synthesis and gene expression, further contributing to its fungicidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its fungicidal activity for extended periods . It may degrade over time, leading to a reduction in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, with some studies reporting persistent inhibition of fungal growth even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively controls fungal infections without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, with certain dosages required to achieve effective control of fungal infections . It is important to carefully monitor and adjust the dosage of this compound to minimize potential toxic effects while maintaining its fungicidal activity .

Metabolic Pathways

This compound is involved in various metabolic pathways within fungal cells. It interacts with enzymes responsible for the synthesis of cell wall components, disrupting their activity and leading to the accumulation of incomplete cell wall structures . This disruption affects the overall metabolic flux within the fungal cells, leading to their death . Additionally, this compound may also interact with other metabolic pathways, further inhibiting the growth and proliferation of fungal cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and cell wall . This localization enhances its effectiveness in inhibiting fungal growth by targeting the enzymes and proteins involved in cell wall synthesis .

Subcellular Localization

This compound exhibits specific subcellular localization within fungal cells. It is primarily localized in the cytoplasm and cell wall, where it interacts with enzymes and proteins involved in cell wall synthesis . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these specific compartments . The accumulation of this compound in these regions enhances its fungicidal activity by directly inhibiting the synthesis of essential cell wall components .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

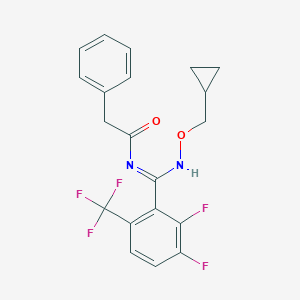

The synthesis of cyflufenamid involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-difluoro-6-(trifluoromethyl)benzenecarboxamidine with cyclopropylmethanol to form the oxime ether intermediate. This intermediate is then reacted with phenylacetyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for yield and purity, and involves the use of specialized equipment to handle the reagents and reaction conditions safely .

Analyse Des Réactions Chimiques

Types of Reactions

Cyflufenamid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can occur at the aromatic ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties .

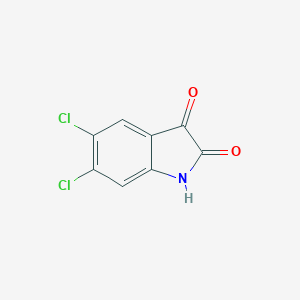

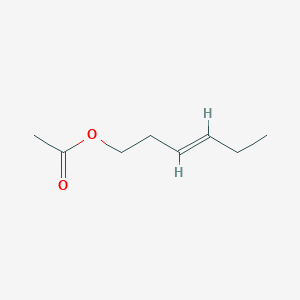

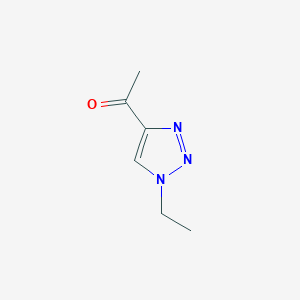

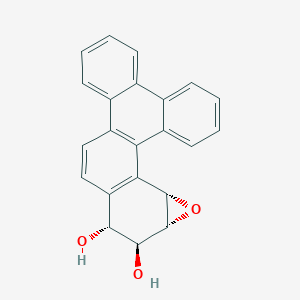

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyprodinil: Another fungicide used to control a wide range of fungal diseases.

Fludioxonil: A fungicide with a different mode of action, used to control mold and mildew.

Tebuconazole: A triazole fungicide used to control various fungal pathogens.

Uniqueness

Cyflufenamid is unique in its ability to act as both a protective and curative agent, making it highly effective in managing fungal infections. Its mode of action is different from other fungicides, which helps in managing resistance development in fungal populations .

Propriétés

Numéro CAS |

180409-60-3 |

|---|---|

Formule moléculaire |

C20H17F5N2O2 |

Poids moléculaire |

412.4 g/mol |

Nom IUPAC |

N-[(E)-N-(cyclopropylmethoxy)-C-[2,3-difluoro-6-(trifluoromethyl)phenyl]carbonimidoyl]-2-phenylacetamide |

InChI |

InChI=1S/C20H17F5N2O2/c21-15-9-8-14(20(23,24)25)17(18(15)22)19(27-29-11-13-6-7-13)26-16(28)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,26,27,28) |

Clé InChI |

ACMXQHFNODYQAT-UHFFFAOYSA-N |

SMILES |

C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |

SMILES isomérique |

C1CC1CO/N=C(\C2=C(C=CC(=C2F)F)C(F)(F)F)/NC(=O)CC3=CC=CC=C3 |

SMILES canonique |

C1CC1CON=C(C2=C(C=CC(=C2F)F)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |

Synonymes |

[N(Z)]-N-[[(Cyclopropylmethoxy)amino][2,3-difluoro-6-(trifluoromethyl)phenyl]methylene]-benzeneacetamide; Pancho; Takumi; Takumi (fungicide) |

Origine du produit |

United States |

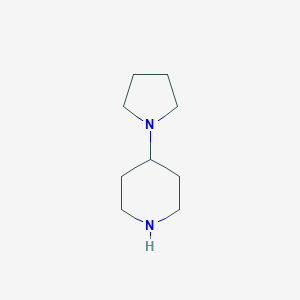

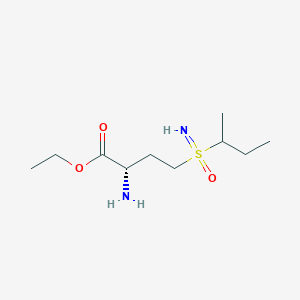

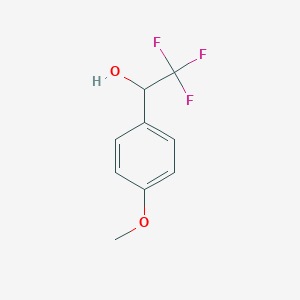

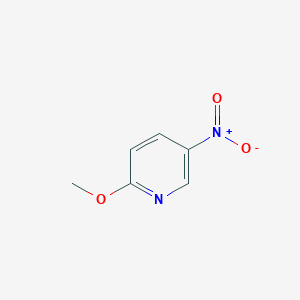

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

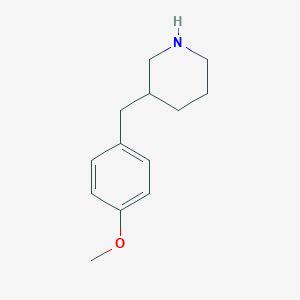

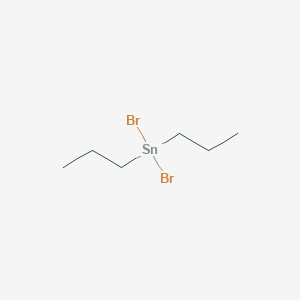

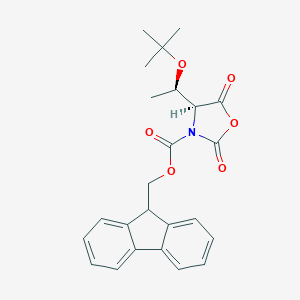

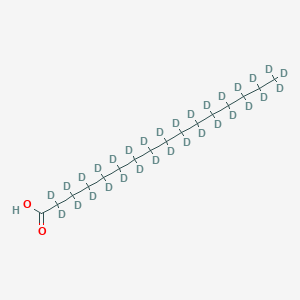

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.